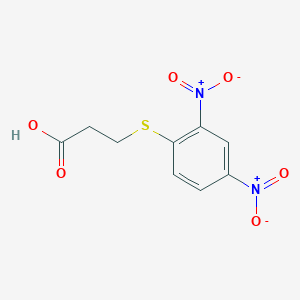![molecular formula C20H18N4O4S2 B304754 5-imino-2-(thien-2-ylmethyl)-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304754.png)
5-imino-2-(thien-2-ylmethyl)-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-imino-2-(thien-2-ylmethyl)-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-imino-2-(thien-2-ylmethyl)-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is not fully understood. However, studies have suggested that this compound may exert its effects through various pathways such as the inhibition of enzymes, the modulation of signaling pathways, and the induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 5-imino-2-(thien-2-ylmethyl)-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one exhibits various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells, reduce blood glucose levels, and improve cognitive function. However, further studies are needed to fully understand the mechanisms underlying these effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-imino-2-(thien-2-ylmethyl)-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one in lab experiments is its potential as a versatile building block for the synthesis of other functional materials. However, one limitation of using this compound is its relatively complex synthesis method, which may limit its widespread use in certain fields.
Orientations Futures
There are several future directions for the study of 5-imino-2-(thien-2-ylmethyl)-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one. For example, further studies are needed to fully understand the mechanisms underlying its various biochemical and physiological effects. Additionally, this compound could be further explored for its potential as a fluorescent probe and as a catalyst for various organic transformations. Finally, the synthesis method of this compound could be optimized to improve its efficiency and scalability for large-scale production.
Méthodes De Synthèse
The synthesis of 5-imino-2-(thien-2-ylmethyl)-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves the reaction of 2-aminothiophenol, 3,4,5-trimethoxybenzaldehyde, and 2-amino-4,6-dimercapto-1,3,5-triazine in the presence of acetic acid and ethanol. The resulting compound has been characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
5-imino-2-(thien-2-ylmethyl)-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, as well as for its activity against other diseases such as diabetes and Alzheimer's disease. In materials science, this compound has been studied for its potential as a fluorescent probe and as a building block for the synthesis of other functional materials. In catalysis, this compound has been investigated for its potential as a catalyst for various organic transformations.
Propriétés
Nom du produit |
5-imino-2-(thien-2-ylmethyl)-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
|---|---|
Formule moléculaire |
C20H18N4O4S2 |
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
(6E)-5-imino-2-(thiophen-2-ylmethyl)-6-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H18N4O4S2/c1-26-14-8-11(9-15(27-2)17(14)28-3)7-13-18(21)24-20(22-19(13)25)30-16(23-24)10-12-5-4-6-29-12/h4-9,21H,10H2,1-3H3/b13-7+,21-18? |
Clé InChI |
SXWOPEDJVJBAPZ-CNENFLFXSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=N)N3C(=NC2=O)SC(=N3)CC4=CC=CS4 |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=N)N3C(=NC2=O)SC(=N3)CC4=CC=CS4 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=C2C(=N)N3C(=NC2=O)SC(=N3)CC4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





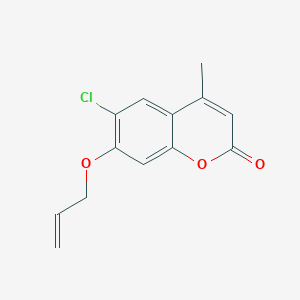
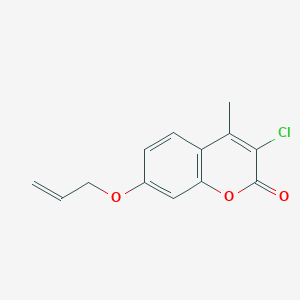
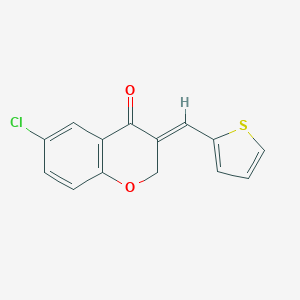
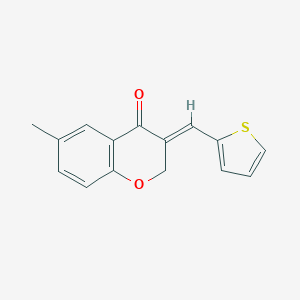
![9-Chloroditetraazolo[1,5-a:5,1-c]quinoxaline](/img/structure/B304681.png)
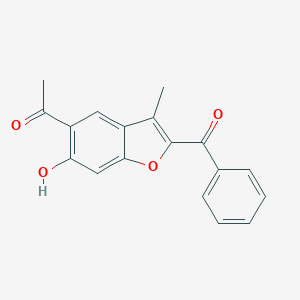

![(8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304690.png)
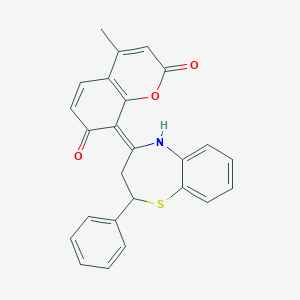
![1-[1-(6-Methoxynaphthalen-2-yl)ethyl]-5-phenacyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B304692.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline](/img/structure/B304693.png)
